molecular formula C13H20ClNO B1390690 Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride CAS No. 1185300-49-5

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride

Cat. No.: B1390690
CAS No.: 1185300-49-5
M. Wt: 241.76 g/mol
InChI Key: JXFPCPFVNSYHEE-UHFFFAOYSA-N
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Description

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride is a secondary amine derivative featuring a cyclopentyl group and a 3-methoxy-substituted benzyl moiety, formulated as a hydrochloride salt. Synthesis methods for related compounds often involve Grignard reactions (e.g., bromocyclopentane and benzonitrile) followed by reductions and alkylation steps, as described in studies of α-cyclopentylphenylmethoxyalkylamines . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-8-4-5-11(9-13)10-14-12-6-2-3-7-12;/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFPCPFVNSYHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride typically involves the reaction of cyclopentylamine with 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium iodide (NaI), thiourea

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halides, thiols

Scientific Research Applications

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cycrimine Hydrochloride

Chemical Structure: α-cyclopentyl-α-phenyl-γ-piperidinepropanol hydrochloride . Therapeutic Function: Muscle relaxant, antiparkinsonism agent. Key Differences:

  • Incorporates a piperidine ring and a phenyl group instead of a 3-methoxy-benzyl moiety.
  • Higher molecular complexity due to the γ-piperidinepropanol backbone. Pharmacological Activity: Demonstrates efficacy in reducing muscle rigidity and tremors in Parkinson’s disease, unlike the anticholinergic effects observed in α-cyclopentylphenylmethoxyalkylamines .

2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine Hydrochloride

Molecular Formula: C₂₂H₂₆ClNO₂ . Structural Features:

  • Cyclopentyloxy and 4-methoxy groups on the aromatic ring.
  • A propargylamine chain linked to a phenylbutynyl group.
    Comparison :
  • The cyclopentyloxy substituent replaces the benzyl group in the target compound.
  • Higher molecular weight (371.17 g/mol) compared to simpler cyclopentyl-benzyl amines.

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine Hydrochloride

Molecular Properties :

  • Hydrogen bond donors: 2; Acceptors: 5 .
  • Topological polar surface area: 49 Ų.
    Structural Contrasts :
  • Replaces the cyclopentyl group with a benzo[1,3]dioxole ring.
  • Ethoxy and methoxy substituents on the benzyl moiety enhance lipophilicity.
    Implications : Increased hydrogen-bonding capacity and polar surface area may influence bioavailability compared to the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Therapeutic Activity Reference
Cyclopentyl-(3-methoxy-benzyl)-amine HCl Not explicitly provided Estimated ~270–300 Cyclopentyl, 3-methoxy-benzyl Anticholinergic (inferred)
Cycrimine Hydrochloride C₁₉H₂₈ClNO 337.89 Cyclopentyl, phenyl, piperidine Antiparkinsonism
2-(3-(Cyclopentyloxy)-4-methoxy-phenyl) derivative C₂₂H₂₆ClNO₂ 371.17 Cyclopentyloxy, propargylamine Undisclosed
Benzo[1,3]dioxol-5-ylmethyl derivative C₂₀H₂₄ClNO₄ 377.87 Benzo[1,3]dioxole, ethoxy Undisclosed

Biological Activity

Cyclopentyl-(3-methoxy-benzyl)-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H17ClNC_{12}H_{17}ClN and a molecular weight of approximately 220.73 g/mol. Its structure features a cyclopentyl group linked to a benzylamine moiety with a methoxy substituent on the benzene ring. The presence of the methoxy group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

1. Pharmacological Profiles

This compound has shown potential in various pharmacological applications, particularly in anti-inflammatory and anticancer activities. Its biological activity is often compared with similar compounds to understand its efficacy better.

Compound NameBiological ActivityIC50 Values (µM)Unique Features
This compoundAnti-inflammatory, AnticancerTBDMethoxy group enhances activity
DoxorubicinAnticancer1.93 (MCF-7)Standard reference
ProdigiosinAnticancer2.84 (MCF-7)Natural product

Preliminary studies suggest that compounds with similar structures may interact with various receptors or enzymes, impacting pathways such as MAPK and NF-κB, which are crucial in inflammation and cancer progression. For instance, cyclopentyl derivatives have been noted to suppress pro-inflammatory cytokines like TNF-α and IL-6 in cell lines.

Study on Anti-inflammatory Effects

A study demonstrated that cyclopentyl derivatives could significantly reduce the adhesion of neutrophils in inflammatory models. The compound was evaluated in a human neutrophil static adhesion assay, showing a concentration-dependent decrease in adherent neutrophils, indicating its potential as an anti-inflammatory agent .

Anticancer Activity Evaluation

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines such as MCF-7 and U-937. These studies revealed that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, suggesting its potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The methoxy group at the 3-position of the benzene ring is critical for enhancing lipophilicity and improving receptor binding affinity. Variations in substituents can lead to significant changes in pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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